molecular formula C7H15NO2 B6202493 N,2,2-trimethyl-1,3-dioxan-5-amine CAS No. 1692753-33-5

N,2,2-trimethyl-1,3-dioxan-5-amine

Cat. No.: B6202493
CAS No.: 1692753-33-5
M. Wt: 145.20 g/mol
InChI Key: IWOTZIOSJAUQSI-UHFFFAOYSA-N
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Description

N,2,2-trimethyl-1,3-dioxan-5-amine is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 g/mol . It is characterized by the presence of a dioxane ring substituted with an amine group and three methyl groups. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2,2-trimethyl-1,3-dioxan-5-amine typically involves the reaction of 2,2-dimethyl-1,3-dioxane-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

N,2,2-trimethyl-1,3-dioxan-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxyl derivatives, while substitution reactions can produce a wide range of alkylated or acylated products .

Scientific Research Applications

N,2,2-trimethyl-1,3-dioxan-5-amine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,2,2-trimethyl-1,3-dioxan-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The dioxane ring provides stability and rigidity to the molecule, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2,2-trimethyl-1,3-dioxan-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both an amine group and a dioxane ring makes it versatile for various chemical transformations and applications .

Properties

CAS No.

1692753-33-5

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

N,2,2-trimethyl-1,3-dioxan-5-amine

InChI

InChI=1S/C7H15NO2/c1-7(2)9-4-6(8-3)5-10-7/h6,8H,4-5H2,1-3H3

InChI Key

IWOTZIOSJAUQSI-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(CO1)NC)C

Purity

95

Origin of Product

United States

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